N-pyrimidin-2-ylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

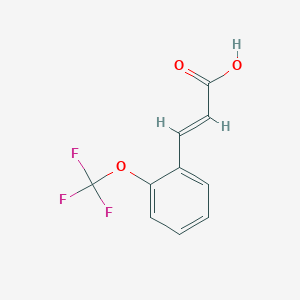

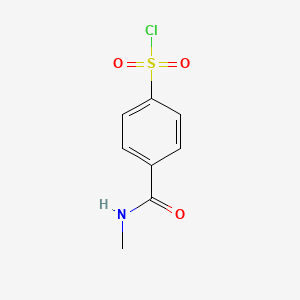

“N-pyrimidin-2-ylglycine”, also known as NPG, is a pyrimidine derivative. It has a molecular formula of C6H7N3O2 . This compound has shown great potential in various fields of research and industry due to its unique properties.

Synthesis Analysis

The synthesis of N-pyrimidin-2-ylglycine or similar compounds often involves complex chemical reactions. For instance, a synthetic approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as intermediates has been reported .

Chemical Reactions Analysis

Pyrimidine derivatives, including N-pyrimidin-2-ylglycine, can undergo a variety of chemical reactions. For instance, a study discusses the synthesis of several pyrimidine derivatives from nitrostyrenes and 2-aminopyridines .

Wissenschaftliche Forschungsanwendungen

Peptide Nucleic Acids and Gene Alteration

Peptide Nucleic Acids (PNA), which are synthetic analogs of DNA, have shown potential in gene alteration due to their resistance to enzymatic digestion, higher biostability, and great hybridization affinity toward DNA and RNA. The challenge of poor intracellular uptake of PNA has led to the development of strategies to enhance its delivery. PNAs have demonstrated capabilities as antisense and antigene agents for inhibiting transcription and translation of target genes. Moreover, their applications have extended to splicing modulation, gene editing, and gene therapeutic interventions, particularly in anti-cancer therapy and strategies against clinically important bacteria (Montazersaheb, Hejazi, & Nozad Charoudeh, 2018).

Synthesis and Functionalization

The synthesis of highly functionalized pyrimidinyl arylglycines, such as N-pyrimidin-2-ylglycine, involves selective O-alkylation and Petasis reactions. The unexpected spontaneous Smiles rearrangement of several pyrimidinyl amines during synthesis has also been a topic of discussion. These processes contribute to the diversity and functionality of pyrimidine compounds in various scientific applications (Font, Heras, & Villalgordo, 2008).

Metal Complexation and Structural Studies

N-pyrimidin-2-ylglycine derivatives have been studied for their metal complexation properties, particularly with Zn(II) and Cd(II). These studies reveal insights into the coordination behavior and crystal structures of the resulting complexes, indicating the versatility of pyrimidinyl glycine derivatives when acting as ligands in metal coordination chemistry. The nature of these complexes varies, showing the influence of the substituent on the amino acid fragment (Arranz-Mascarós et al., 2000; López-Garzón et al., 2004).

Antiviral Applications

In the context of COVID-19, pyrimidine derivatives have been explored as potential drugs through in silico studies. These studies aim to identify inhibitors that can disrupt the interfacial interaction of the virus's spike glycoprotein with the human angiotensin-converting enzyme-2 (hACE2) cell surface receptor. Such inhibitors have significant therapeutic value by potentially hindering the virus's entry into host cells (Rane et al., 2020).

Fluorescence and Biological Properties

Novel pyridinecarbonitriles with amino acid function, including N-pyrimidin-2-ylglycine derivatives, have been synthesized and studied for their fluorescence properties. Some of these compounds also exhibit considerable antibacterial activity, highlighting their potential in biological and chemical sensing applications (Girgis, Kalmouch, & Hosni, 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(pyrimidin-2-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-5(11)4-9-6-7-2-1-3-8-6/h1-3H,4H2,(H,10,11)(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJBSLXUNSLXIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585505 |

Source

|

| Record name | N-Pyrimidin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pyrimidin-2-ylglycine | |

CAS RN |

79858-46-1 |

Source

|

| Record name | N-Pyrimidin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pyrimidin-2-yl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)

![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1316564.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)